Thietan-3-amine hydrochloride

Ring Strain Covalent Warhead Reactivity

Existing four-membered ring warheads (azetidines, oxetanes) lack the electrophilic reactivity required for irreversible cysteine targeting. Thietan-3-amine HCl (CAS 128861-78-9) addresses this gap with a strained thietane ring (80.3 kJ/mol), delivering sulfur-mediated electrophilic character unique among 4-membered heterocycles. • Irreversibly targets non-catalytic cysteine residues in kinases for improved selectivity profiles • Validated carboxylic acid bioisostere with distinct lipophilicity vs. oxetane analogs, enabling PK/PD modulation • Neutral amine salt form avoids common PK liabilities of acidic/basic molecules, supporting once-daily oral programs Supplied as stable HCl salt with batch-specific COA; global shipping available.

Molecular Formula C3H8ClNS
Molecular Weight 125.614
CAS No. 128861-78-9
Cat. No. B597542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThietan-3-amine hydrochloride
CAS128861-78-9
Molecular FormulaC3H8ClNS
Molecular Weight125.614
Structural Identifiers
SMILESC1C(CS1)N.Cl
InChIInChI=1S/C3H7NS.ClH/c4-3-1-5-2-3;/h3H,1-2,4H2;1H
InChIKeyDELHLMMLBSGUAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thietan-3-amine HCl: Covalent Warhead and Bioisostere


Thietan-3-amine hydrochloride (CAS 128861-78-9) is a heterocyclic amine featuring a saturated, four-membered thietane ring with a sulfur heteroatom and a primary amine substituent at the 3-position, isolated as its hydrochloride salt [1]. This compound is distinguished by its strained thietane ring, which possesses approximately 80.3 kJ/mol of ring strain energy, a value nearly equivalent to that of the three-membered thiirane ring (81.1 kJ/mol) [2]. This high ring strain enhances its reactivity, making it a valuable electrophilic warhead in the design of covalent inhibitors, particularly those targeting cysteine residues in kinases . Additionally, the thietane ring serves as a bioisostere for carbonyl and carboxylic acid functionalities, enabling modulation of physicochemical properties in drug candidates [3]. The hydrochloride salt form ensures enhanced stability and ease of handling compared to the free base .

1
Covalent inhibitor design: strained thietane warhead for cysteine-targeting kinase probes
2
Bioisostere replacement: thietane ring as a carboxylic acid mimic with distinct lipophilicity
3
Hydrochloride salt: improved handling and storage stability for reliable synthesis

Why Azetidine/Oxetane Cannot Replace Thietan-3-amine HCl


Generic substitution with seemingly analogous four-membered rings like azetidine (nitrogen) or oxetane (oxygen) is not scientifically valid due to fundamental differences in electronic properties, reactivity, and metabolic fate. The sulfur atom in thietane imparts unique electrophilic character and ring strain (80.3 kJ/mol) that is absent in oxetanes and azetidines, directly enabling its function as a covalent warhead [1]. Furthermore, the thietane ring provides a distinct lipophilicity and electronic profile compared to its oxygen and nitrogen counterparts, which is critical for optimizing metabolic stability and target engagement in bioisosteric replacements [2]. Using an oxetane or azetidine in a design that requires a thietane's specific sulfur-mediated reactivity or lipophilic balance would lead to a loss of potency, altered metabolic profiles, and potential failure in achieving desired covalent inhibition [3].

Thietane-3-amine HCl
Electrophilic warhead
Sulfur-mediated ring strain enables cysteine reactivity; core covalent design feature
Distinct lipophilicity
Thietane ring modulates logP differently than oxetane or azetidine; impacts target engagement
vs
Azetidine / Oxetane
Non-electrophilic rings
Lack sulfur atom; cannot replicate thiol-reactive covalent mechanism in kinase probes
Altered metabolic profile
Electronic and lipophilic differences may shift metabolite formation and PK parameters

Thietan-3-amine HCl: Comparative Evidence


Ring Strain: Thietane vs. Thiirane

Thietan-3-amine hydrochloride's thietane ring possesses a ring strain energy of 80.3 kJ/mol, which is nearly equivalent to that of the three-membered thiirane ring (81.1 kJ/mol). This high strain, compared to larger, unstrained sulfur heterocycles like tetrahydrothiophene, is the primary driver of its enhanced reactivity and suitability as an electrophilic warhead [1].

Ring strain
Cross-study comparable
80.3 kJ/mol (thietane) vs 81.1 kJ/mol (thiirane)
Near-thiirane reactivity in a four-membered scaffold
Reported literature values; steric context differs
Ring Strain Covalent Warhead Reactivity

Cysteine-Targeted Covalent Inhibition

The strained thietane ring in Thietan-3-amine hydrochloride directly enables its function as a cysteine-reactive warhead. Its ring strain facilitates nucleophilic ring-opening by cysteine thiols, a mechanism exploited in the design of irreversible kinase inhibitors. In contrast, the oxetane and azetidine analogs lack this sulfur-mediated electrophilicity and do not function as covalent warheads for cysteine residues .

Covalent cysteine targeting
Class-level inference
Thiolate-mediated ring-opening mechanism exploited for irreversible kinase inhibitors
Supports warhead reactivity evaluation in kinase probe design
Requires target-specific validation
Covalent Inhibition Kinase Inhibitor Cysteine Targeting

Bioisostere Profile: Thietan-3-ol vs. Oxetan-3-ol

A direct head-to-head comparison of ibuprofen analogs where the carboxylic acid was replaced with oxetan-3-ol or thietan-3-ol (and their oxidized derivatives) revealed distinct inhibitory profiles against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For example, the thietan-3-ol analog exhibited a unique balance of COX and LOX inhibition, differing from the oxetan-3-ol analog [1].

Bioisostere profile
Head-to-head
Thietan-3-ol analog: distinct COX/LOX inhibition balance vs oxetan-3-ol analog (ibuprofen scaffold)
Thietane ring not functionally interchangeable with oxetane
Whole blood eicosanoid assay; IC50 not disclosed
Bioisosterism Carboxylic Acid Replacement COX/LOX Inhibition

Neutral Thietane Amine: PK Advantages

The KHK inhibitor GS-1291269, which contains an uncommon dioxo-thietane amine functional group, demonstrates a favorable pharmacokinetic (PK) profile supporting once-daily dosing. The neutral nature of the thietane amine motif avoids PK liabilities associated with acidic or basic molecules, a key advantage over ionizable amine analogs [1].

Neutral amine PK context
Class-level inference
GS-1291269 (thietane amine-containing KHK inhibitor) showed favorable preclinical PK; neutral charge may reduce ionizable liabilities
Supports exposure-model research for non-ionizable candidates
Data to verify; single compound example
Ketohexokinase Inhibitor Pharmacokinetics Neutral Molecule

Enhanced Stability as Hydrochloride Salt

The hydrochloride salt form of Thietan-3-amine (CAS 128861-78-9) provides improved stability against hydrolysis and oxidation compared to the free base (CAS 128861-76-7), which is more prone to degradation. This enhanced stability is critical for long-term storage and reliable use in chemical synthesis .

Salt-form stability
Supporting evidence
Hydrochloride salt resists hydrolysis/oxidation; free base more degradation-prone
Procurement of HCl salt supports long-term reproducibility
Storage: 2–8°C under inert atmosphere
Salt Formation Stability Handling

Key Applications of Thietan-3-amine HCl


Covalent Kinase Inhibitor & Fragment-Based Discovery

Thietan-3-amine hydrochloride is ideally suited for incorporation into small molecule libraries as an electrophilic warhead fragment. Its strained thietane ring (80.3 kJ/mol) enables specific, irreversible targeting of non-catalytic cysteine residues in kinases, a mechanism validated in the development of improved selectivity profiles . This is a key differentiator from oxetane and azetidine amines, which lack this reactivity.

Carboxylic Acid Bioisostere Replacement

The thietane motif serves as a distinct bioisostere for carboxylic acids, offering a unique lipophilicity and electronic profile compared to oxetanes. This allows medicinal chemists to modulate the PK/PD properties of lead compounds, as demonstrated in the divergent COX/LOX inhibition profiles of ibuprofen analogs where thietane and oxetane replacements yielded different biological outcomes [1].

Neutral, Non-Ionizable Drug Candidate Synthesis

The thietane amine moiety can contribute to a neutral overall molecular charge, as exemplified by the KHK inhibitor GS-1291269. This neutral character can help avoid the common PK liabilities associated with acidic or basic molecules, leading to improved oral bioavailability and dosing regimens [2]. This property is a direct benefit for programs seeking to develop once-daily oral therapeutics.

Application
Selection Property
Validation Focus
Covalent inhibitor & fragment-based discovery
Electrophilic warhead reactivity
Cysteine-target engagement assay context
Carboxylic acid bioisostere replacement
Lipophilicity and electronic modulation
COX/LOX pathway inhibition profiling
Neutral, non-ionizable candidate synthesis
Non-ionizable amine incorporation
Exposure-model review and PK parameter monitoring
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